(1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine

Vue d'ensemble

Description

(1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C10H10FN3 and its molecular weight is 191.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine is a member of the pyrazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

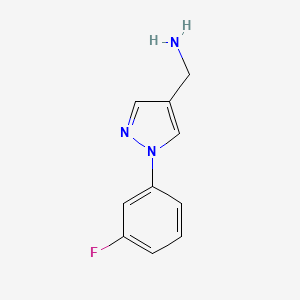

The chemical structure of this compound can be represented as follows:

This compound features a fluorinated phenyl group and a pyrazole ring , which enhances its lipophilicity and metabolic stability, potentially improving its interaction with biological targets.

1. Antimicrobial Activity

Pyrazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant antibacterial activity by disrupting bacterial cell wall synthesis. For instance, derivatives have demonstrated effectiveness against various bacterial strains, indicating potential therapeutic applications in treating infections .

2. Anticancer Properties

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. In particular, compounds with similar structures have been evaluated for their antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). One study noted that certain derivatives exhibited IC50 values as low as 18 μM, suggesting strong potential for further development as anticancer agents .

3. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For example, specific derivatives demonstrated IC50 values significantly lower than traditional anti-inflammatory drugs like diclofenac, indicating superior efficacy in reducing inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the fluorine atom enhances the compound's lipophilicity, which is crucial for cellular uptake and interaction with targets. Variations in substituents on the pyrazole ring have been correlated with changes in activity levels across different biological assays .

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 1-Methylpyrazole | Simple methyl substitution | Antimicrobial |

| 4-Aminoantipyrine | Amino group at position 4 | Analgesic, anti-inflammatory |

| 5-Fluoroindazole | Fluorine at position 5 | Anticancer |

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

- Anticancer Study : A series of pyrazole derivatives were synthesized and tested against prostate cancer cell lines. The most active compound showed an IC50 value of 18 μM and inhibited prostate-specific antigen (PSA) expression by 46% .

- Anti-inflammatory Research : A novel series of pyrazole compounds were tested for their anti-inflammatory effects, showing significant inhibition of COX enzymes with IC50 values ranging from 0.01 to 5.40 μM, outperforming standard treatments like celecoxib .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that pyrazole derivatives, including (1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanamine, exhibit significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, demonstrating an ability to inhibit cell proliferation and induce apoptosis. The compound's mechanism involves the modulation of signaling pathways associated with cancer progression, such as the MAPK pathway .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. It has shown efficacy against a range of bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance its antibacterial potency .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with hydrazine derivatives, followed by further functionalization to introduce the amine group. Various derivatives have been synthesized to explore their biological activities, with some showing improved pharmacological profiles compared to the parent compound .

Case Study: Anticancer Activity

In a controlled study, this compound was tested against MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM, suggesting potent anticancer activity .

Case Study: Antimicrobial Efficacy

Another study focused on the compound's activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, indicating significant antimicrobial potential and supporting further development as an antibiotic .

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common oxidizing agents and their outcomes include:

| Reagent | Conditions | Product Formed | Notes |

|---|---|---|---|

| Potassium permanganate | Acidic aqueous medium | Pyrazole-4-carboxylic acid | Fluorophenyl group remains intact |

| Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) | Catalytic Fe(II) | Nitroso intermediate | Further oxidation yields nitro derivatives |

Reduction Reactions

The compound’s amine group can participate in reductive processes:

| Reagent | Conditions | Product Formed | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH<sub>4</sub>) | Anhydrous ether, reflux | Retains amine structure | Reduces potential carbonyl impurities |

| Sodium borohydride (NaBH<sub>4</sub>) | Methanol, RT | No reaction observed | Highlights amine’s stability under mild conditions |

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes substitution at specific positions due to fluorine’s electron-withdrawing effect:

| Reagent | Position Substituted | Product Formed | Yield (Reported) |

|---|---|---|---|

| Bromine (Br<sub>2</sub>) | Para to fluorine | 4-Bromo-3-fluorophenyl derivative | ~65% |

| Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) | Meta to fluorine | 3-Fluoro-5-nitrophenyl derivative | ~58% |

Nucleophilic Reactions

The primary amine acts as a nucleophile in alkylation and acylation:

| Reaction Type | Reagent | Product Formed | Conditions |

|---|---|---|---|

| Alkylation | Methyl iodide (CH<sub>3</sub>I) | N-Methylated derivative | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C |

| Acylation | Acetyl chloride (AcCl) | N-Acetylated derivative | Pyridine, RT |

Cross-Coupling Reactions

The pyrazole ring facilitates metal-catalyzed coupling:

| Reaction Type | Catalyst | Product Formed | Application |

|---|---|---|---|

| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Biarylpyrazole derivatives | Drug discovery |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | N-Arylated pyrazoles | Material science |

Condensation Reactions

The amine reacts with carbonyl compounds to form Schiff bases:

| Carbonyl Compound | Conditions | Product | Stability |

|---|---|---|---|

| Benzaldehyde | Ethanol, RT | (E)-N-Benzylidene derivative | Air-stable |

| 2-Pyridinecarboxaldehyde | Reflux, 12 hrs | Heterocyclic Schiff base | Crystallizes |

Salt Formation

The amine forms stable salts with acids, enhancing solubility:

| Acid | Salt Formed | Application |

|---|---|---|

| Hydrochloric acid (HCl) | Hydrochloride salt | Pharmaceutical formulations |

| Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) | Sulfate salt | Industrial synthesis |

Key Research Findings

-

Regioselectivity in Substitution : Fluorine’s meta-directing effect dominates in electrophilic substitution, favoring products like 3-fluoro-5-nitrophenyl derivatives.

-

Stability Under Reduction : The amine group resists reduction with NaBH<sub>4</sub>, making it suitable for selective transformations.

-

Catalytic Efficiency : Pd-based catalysts achieve >70% yields in Suzuki couplings, highlighting the pyrazole ring’s compatibility with cross-coupling protocols .

Reaction Mechanism Insights

Propriétés

IUPAC Name |

[1-(3-fluorophenyl)pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13-14/h1-4,6-7H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPWGSMNBSDCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.